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molecular formula C9H5BrN2O B8811994 5-Bromoquinazoline-8-carbaldehyde

5-Bromoquinazoline-8-carbaldehyde

Cat. No. B8811994
M. Wt: 237.05 g/mol
InChI Key: DJVLTFWZJRRQLD-UHFFFAOYSA-N
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Patent
US09139568B2

Procedure details

To a stirred solution of 5-Bromo-8-(dibromomethyl) quinazoline (61 g, crude mixture) in Acetone (500 mL) and water (100 mL), was added silver nitrate (61 g) in portions at 0° C. The reaction mixture was stirred at RT for 6 h. The reaction completion was confirmed by TLC. The reaction mixture was filtered off and filtrate was extracted with ethyl acetate (3×500 mL). The organic layer was washed with 10% NaHCO3 solution, water and brine solution. The solvent was dried over Na2SO4 and concentrated under vacuum to afford the crude product with HPLC (56%) (25 g, 65%) was subjected to prep.HPLC condition: COLUMN: Xterra, C18 (19×300 mm), 10 micron, Mobile: 0.1% TFA; B: MeOH to isolate the compound. The resulted solid was basified with NH4OH and extracted with EtOAc. The organic layer was washed water. The solvent was dried over Na2SO4 and concentrated under vacuum to yield (6.2 g) of the titled compound as pale yellow solid. 1H NMR (DMSO-d6, 400 MHz) 11.14 (s, 1H), 9.80 (s, 1H), 9.58 (s, 1H), 8.30-8.27 (d, J=12.3 Hz, 2H).
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
61 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][C:9]([CH:12](Br)Br)=[C:8]2[C:3]=1[CH:4]=[N:5][CH:6]=[N:7]2.C(O)(C(F)(F)F)=[O:16].CO.[NH4+].[OH-]>CC(C)=O.O.[N+]([O-])([O-])=O.[Ag+]>[Br:1][C:2]1[CH:11]=[CH:10][C:9]([CH:12]=[O:16])=[C:8]2[C:3]=1[CH:4]=[N:5][CH:6]=[N:7]2 |f:3.4,7.8|

Inputs

Step One
Name
Quantity
61 g
Type
reactant
Smiles
BrC1=C2C=NC=NC2=C(C=C1)C(Br)Br
Name
Quantity
500 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
61 g
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered off
EXTRACTION
Type
EXTRACTION
Details
filtrate was extracted with ethyl acetate (3×500 mL)
WASH
Type
WASH
Details
The organic layer was washed with 10% NaHCO3 solution, water and brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solvent was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to afford the crude product with HPLC (56%) (25 g, 65%)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solvent was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
BrC1=C2C=NC=NC2=C(C=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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